molecular formula C12H13F3N2O2 B14843198 4-Cyclopropoxy-N,N-dimethyl-3-(trifluoromethyl)picolinamide

4-Cyclopropoxy-N,N-dimethyl-3-(trifluoromethyl)picolinamide

Cat. No.: B14843198
M. Wt: 274.24 g/mol
InChI Key: ZQCMWVBARMQTDA-UHFFFAOYSA-N
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Description

4-Cyclopropoxy-N,N-dimethyl-3-(trifluoromethyl)picolinamide is a chemical compound with the molecular formula C12H13F3N2O2 and a molecular weight of 274.241 g/mol . This compound is characterized by the presence of a cyclopropoxy group, a trifluoromethyl group, and a picolinamide structure. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

Specific reaction conditions, such as temperature, solvent, and catalysts, are optimized to achieve high yields and purity .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale reactions with stringent control over reaction parameters to ensure consistency and quality. Techniques such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy are used to monitor the synthesis process and verify the final product’s purity .

Chemical Reactions Analysis

Types of Reactions

4-Cyclopropoxy-N,N-dimethyl-3-(trifluoromethyl)picolinamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of functionalized derivatives .

Scientific Research Applications

4-Cyclopropoxy-N,N-dimethyl-3-(trifluoromethyl)picolinamide is utilized in several scientific research fields:

    Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound is used in biochemical assays to investigate enzyme interactions and cellular pathways.

    Medicine: Research into its potential therapeutic effects, such as anti-inflammatory or anticancer properties, is ongoing.

    Industry: It is employed in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-Cyclopropoxy-N,N-dimethyl-3-(trifluoromethyl)picolinamide involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s binding affinity and stability, while the cyclopropoxy group influences its overall reactivity. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Similar Compounds

  • 4-Cyclopropyloxy-N,N-dimethyl-3-(trifluoromethyl)aniline
  • 3-Chloro-5-(trifluoromethyl)picolinamide
  • N-Cyano sulfonimide derivatives containing trifluoromethyl pyridinamide

Uniqueness

4-Cyclopropoxy-N,N-dimethyl-3-(trifluoromethyl)picolinamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit enhanced stability, reactivity, or biological activity, making it valuable for various research applications .

Properties

Molecular Formula

C12H13F3N2O2

Molecular Weight

274.24 g/mol

IUPAC Name

4-cyclopropyloxy-N,N-dimethyl-3-(trifluoromethyl)pyridine-2-carboxamide

InChI

InChI=1S/C12H13F3N2O2/c1-17(2)11(18)10-9(12(13,14)15)8(5-6-16-10)19-7-3-4-7/h5-7H,3-4H2,1-2H3

InChI Key

ZQCMWVBARMQTDA-UHFFFAOYSA-N

Canonical SMILES

CN(C)C(=O)C1=NC=CC(=C1C(F)(F)F)OC2CC2

Origin of Product

United States

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